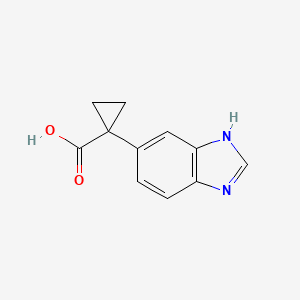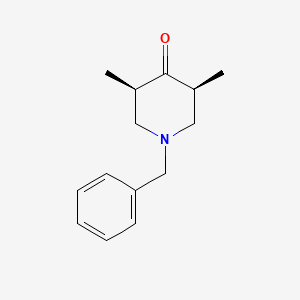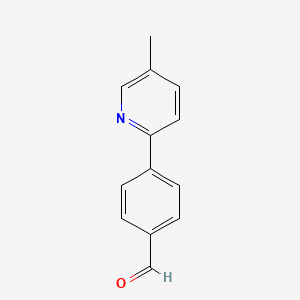![molecular formula C11H14Cl3NO B1397502 3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-21-9](/img/structure/B1397502.png)
3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride
説明
3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride is a versatile chemical compound used in scientific research. It has a molecular formula of C11H14Cl3NO and an average mass of 282.594 Da .
Molecular Structure Analysis
The molecular structure of 3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a dichlorophenoxy group via a methylene bridge . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 246.13 . The SMILES string representation is ClC(C=C(C=C1)OCC2CCNC2)=C1Cl .科学的研究の応用
Herbicidal Applications and Environmental Behavior
Research indicates that compounds related to 2,4-D have been widely used in agricultural settings for their herbicidal properties. The interaction between these herbicides and various plant species, including their mechanisms of action and the environmental fate, has been extensively studied. For example, studies have shown that 2,4-D is used to control broadleaf weeds in crops like rice, wheat, and corn, highlighting the importance of understanding its behavior in agricultural environments for effective and safe use (Magnoli et al., 2020)[https://consensus.app/papers/herbicides-based-environments-biodegradation-aspects-magnoli/be347ce3f5555504874fceef8d8a8c1b/?utm_source=chatgpt].
Environmental Fate and Degradation
The environmental fate of 2,4-D and its derivatives, including potential compounds like "3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride," is a significant area of research. These compounds can enter natural environments through agricultural runoff, necessitating studies on their degradation and persistence. Certain microbes have been identified that can degrade 2,4-D, suggesting potential bioremediation applications (Magnoli et al., 2020)[https://consensus.app/papers/herbicides-based-environments-biodegradation-aspects-magnoli/be347ce3f5555504874fceef8d8a8c1b/?utm_source=chatgpt]. This microbial degradation pathway points to the possibility of employing biological methods to mitigate environmental contamination by related compounds.
Toxicology and Safety Assessments
While focusing on applications beyond drug use and side effects, it's essential to consider the toxicological profiles of these compounds. Scientific literature offers insights into the toxicology of 2,4-D and its derivatives, informing safety assessments for human and environmental health. The review by Zuanazzi et al. (2020)[https://consensus.app/papers/analysis-trends-studies-herbicide-toxicity-review-zuanazzi/95dfa7b617c353419681cc27382861d2/?utm_source=chatgpt] on the toxicity and mutagenicity of 2,4-D provides a comprehensive overview of the compound's impact, suggesting a need for ongoing research into safer and more environmentally friendly herbicidal solutions.
特性
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATFEUCVRQTWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



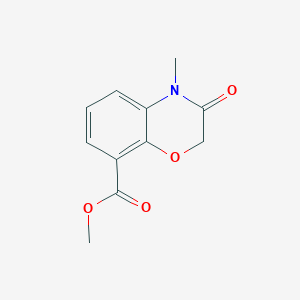
![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)
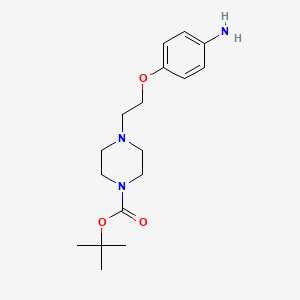
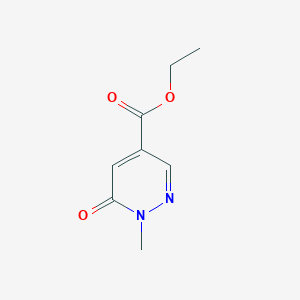


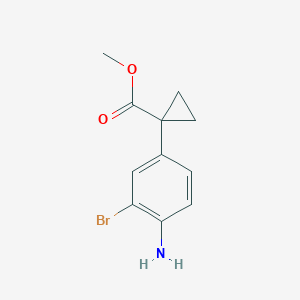
![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)


![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)
